methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate, also known as DBCO-NHS ester, is a chemical compound widely used in scientific research. It belongs to the class of sulfonyl chlorides and is commonly used for bioconjugation experiments.
Mechanism of Action
Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester reacts with primary amines on biomolecules, such as lysine or N-terminal amino acids, to form stable amide bonds. The resulting conjugates are stable under physiological conditions and can be used for various applications.
Biochemical and Physiological Effects:
methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester does not have any direct biochemical or physiological effects, as it is used as a labeling reagent and not as a drug. However, the resulting conjugates may have different biochemical and physiological effects depending on the biomolecule and the label used.
Advantages and Limitations for Lab Experiments
Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester has several advantages for bioconjugation experiments, such as high reactivity, stability, and specificity towards primary amines. It also allows for site-specific labeling of biomolecules, which is important for preserving their biological activity. However, methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester has some limitations, such as the need for excess reagent and the potential for nonspecific labeling.
Future Directions
There are several future directions for methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester research, such as developing new labeling strategies, improving the specificity and efficiency of labeling, and exploring new applications in imaging, drug delivery, and diagnostics. Some of the potential future directions include developing new bioorthogonal reactions, using methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester for in vivo labeling, and exploring its use in targeted drug delivery.
Conclusion:
In conclusion, methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester is a widely used chemical compound in scientific research, particularly in bioconjugation experiments. It has several advantages for labeling biomolecules, such as high reactivity and specificity, but also has some limitations, such as potential for nonspecific labeling. There are several future directions for methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester research, which may lead to new labeling strategies and applications in imaging, drug delivery, and diagnostics.
Synthesis Methods
Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester is synthesized by reacting 2,4-dichlorobenzylamine with 2-((2-aminoacetyl)amino)benzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with methyl 2-bromoacetate to produce methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester. The reaction is carried out in a dry solvent, such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.
Scientific Research Applications
Methyl 2-(2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamido)benzoate ester is widely used in bioconjugation experiments, where it is used to label biomolecules, such as proteins, peptides, and nucleic acids, with other molecules, such as fluorescent dyes, biotin, or nanoparticles. The resulting conjugates can be used for various applications, such as imaging, drug delivery, and diagnostic assays.
properties
IUPAC Name |
methyl 2-[[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O5S/c1-32-23(29)19-9-5-6-10-21(19)26-22(28)15-27(14-16-11-12-17(24)13-20(16)25)33(30,31)18-7-3-2-4-8-18/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGUMYYLASOWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[N-(2,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate |
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